Tetrabromohydroquinone

説明

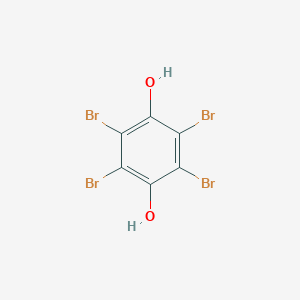

Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrabromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFQULSULHRJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870992 | |

| Record name | 2,3,5,6-Tetrabromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2641-89-6 | |

| Record name | 2,3,5,6-Tetrabromo-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrabromohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2641-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrabromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrabromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetrabromohydroquinone from Hydroquinone

This guide provides a comprehensive overview of the synthesis of tetrabromohydroquinone from hydroquinone, designed for researchers, scientists, and professionals in drug development. The document delves into the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound of significant interest in various fields of chemical synthesis and material science. It serves as a crucial intermediate in the production of a range of specialty chemicals, including flame retardants, high-temperature polymers, and advanced electronic materials.[1][2] Its highly substituted and symmetrical structure, coupled with the reactivity of its hydroxyl groups, makes it a versatile building block for more complex molecules. The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Mechanistic Insights: The Electrophilic Aromatic Substitution of Hydroquinone

The synthesis of this compound from hydroquinone proceeds via an electrophilic aromatic substitution (EAS) reaction. This mechanism involves the sequential replacement of the four hydrogen atoms on the hydroquinone ring with bromine atoms.

The hydroxyl (-OH) groups of hydroquinone are powerful activating and ortho, para-directing groups.[3] This is due to the lone pairs of electrons on the oxygen atoms, which can be delocalized into the benzene ring through resonance. This electron donation increases the nucleophilicity of the ring, making it more susceptible to attack by an electrophile, in this case, the bromine molecule.

The resonance stabilization provided by the hydroxyl groups is most effective at the positions ortho and para to them. Since all four positions on the hydroquinone ring are ortho or para to a hydroxyl group, the ring is highly activated towards bromination, leading to the exhaustive substitution to form the tetrabromo derivative.

The overall reaction can be summarized as follows:

C₆H₄(OH)₂ + 4Br₂ → C₆Br₄(OH)₂ + 4HBr

A key challenge in this synthesis is to prevent the oxidation of hydroquinone to quinone, which can occur in the presence of bromine.[4] The choice of solvent and reaction conditions is therefore critical to favor the desired substitution reaction over oxidation.

Experimental Protocol: A Step-by-Step Synthesis

This protocol is adapted from established methods for the direct bromination of hydroquinone.[5][6]

Reagents and Equipment

| Reagent/Equipment | Details |

| Hydroquinone | High purity |

| Liquid Bromine | ACS reagent grade |

| Chloroform | ACS reagent grade |

| Methanol | ACS reagent grade |

| Reaction Flask | One-liter, equipped with a dropping funnel, mechanical stirrer, thermometer, and reflux condenser |

| Heating Mantle | With stirring capability |

| Filtration Apparatus | Buchner funnel, filter flask, and vacuum source |

| Drying Oven |

Synthesis Procedure

-

Dissolution of Hydroquinone: In a one-liter reaction flask, dissolve 27.5 g (0.25 mol) of hydroquinone in a mixed solvent consisting of 300 ml of chloroform and 75 ml of methanol. Stir the mixture at room temperature until the hydroquinone is completely dissolved.

-

Addition of Bromine: While maintaining the temperature of the reaction mixture between 25-40°C, add 160 g (1.0 mol) of liquid bromine dropwise from the dropping funnel over a period of approximately 1.5 hours. Continuous and efficient stirring is crucial during this step to ensure proper mixing and to prevent localized high concentrations of bromine.

-

Reaction at Reflux: After the addition of bromine is complete, heat the reaction mixture to its reflux temperature (the boiling point of the solvent mixture) and maintain it at this temperature for one hour. This ensures the completion of the bromination reaction.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture to approximately room temperature. The this compound product will precipitate out of the solution as a crystalline solid.

-

Isolation of the Product: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Drying: Dry the collected product in an oven to remove any residual solvent. The expected yield of substantially pure this compound is approximately 75-85%.[6]

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Purification and Characterization

The crude product obtained from the synthesis can be further purified by recrystallization to obtain a high-purity material suitable for research and development applications.

Purification by Recrystallization

While the patent describes filtration as the primary purification step, for higher purity, recrystallization is recommended. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and water is often a good starting point for the recrystallization of polar organic compounds.

Recrystallization Protocol:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

-

Slowly add hot water to the filtrate until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the crystals thoroughly.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Melting Point: Pure this compound has a reported melting point of 252-255 °C.[7][8] A sharp melting point range close to the literature value is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. Key expected peaks include a broad O-H stretching band in the region of 3200-3550 cm⁻¹, and C-Br stretching vibrations in the fingerprint region. The C=C stretching of the aromatic ring will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetrical structure of this compound, the two hydroxyl protons are chemically equivalent and will give a single signal. The exact chemical shift will depend on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum will show two distinct signals: one for the carbon atoms bonded to the hydroxyl groups and another for the carbon atoms bonded to the bromine atoms, reflecting the symmetry of the molecule.

-

Safety and Handling

Both bromine and this compound are hazardous materials and should be handled with appropriate safety precautions.

-

Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin contact, wash the affected area immediately and thoroughly with a solution of sodium thiosulfate to neutralize the bromine.

-

This compound: This compound is a skin, eye, and respiratory irritant.[7] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE when handling the solid.

-

Waste Disposal: All chemical waste, including the reaction filtrate and any unused bromine, should be disposed of according to institutional and local regulations for hazardous waste.

Logical Relationship of Characterization Techniques

Caption: The relationship between purification and analytical techniques for product validation.

Conclusion

The synthesis of this compound from hydroquinone is a robust and well-established procedure that provides a valuable intermediate for various applications in the chemical industry. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and safely produce this important compound. The subsequent purification and characterization steps are essential to ensure the quality and integrity of the final product for its intended use.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 2641-89-6): A Vital Component for Specialty Chemical Manufacturers.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound CAS 2641-89-6: Synthesis Intermediate with High Purity for Advanced Materials.

- Chemistry Stack Exchange. (2014, September 30). Effects Guiding Electrophilic Aromatic Substitution.

- Allery, C. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube.

- PubChem. (n.d.). 2,3,5,6-Tetrabromo-1,4-benzenediol.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Li, J. J., & Johnson, D. S. (2007). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 12(5), 1098–1106. [Link]

- LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Virtual Amrita Laboratories. (n.d.). Recrystallization.

- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization1.

- Kovacic, J. E. (1964). U.S. Patent No. 3,143,576. U.S.

- Gallard, H., & von Gunten, U. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Kovacic, J. E. (1964). Process for making this compound. U.S.

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. US3143576A - Process for making this compound - Google Patents [patents.google.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 2,3,5,6-Tetrabromo-1,4-benzenediol | CAS#:2641-89-6 | Chemsrc [chemsrc.com]

physicochemical properties of Tetrabromohydroquinone

An In-depth Technical Guide to the Physicochemical Properties of Tetrabromohydroquinone for Research and Development Professionals

Introduction

This compound (TBHQ), a fully substituted brominated aromatic diol, stands as a pivotal intermediate in the landscape of advanced materials and specialty chemicals. Its rigid structure, imparted by the four bulky bromine atoms, and the reactive hydroxyl groups make it a unique building block for creating molecules with tailored functionalities. For researchers, process chemists, and drug development professionals, a granular understanding of TBHQ's physicochemical properties is not merely academic; it is the bedrock upon which successful synthesis, process scale-up, formulation, and quality control are built.

This guide provides a Senior Application Scientist's perspective on the core characteristics of this compound. We will move beyond simple data recitation to explore the causal relationships between its structure and its properties, offering field-proven insights into experimental design and analysis. The protocols described are presented as self-validating systems, where the procedural steps are logically derived from the compound's inherent chemical nature to ensure reliable and reproducible outcomes.

Part 1: Molecular Identity and Structural Framework

The foundation of any chemical analysis begins with unambiguously defining the molecule's identity and its three-dimensional arrangement.

Chemical Identifiers

A consistent set of identifiers is crucial for accurate literature searches, regulatory submissions, and material procurement.

| Identifier | Value |

| Chemical Name | 2,3,5,6-Tetrabromohydroquinone |

| Synonyms | Tetrabromo-p-hydroquinone, 2,3,5,6-Tetrabromo-1,4-benzenediol, Tetrabromoquinol[1][2] |

| CAS Number | 2641-89-6 |

| Molecular Formula | C₆H₂Br₄O₂ |

| Molecular Weight | 425.69 g/mol [1] |

| InChIKey | DTFQULSULHRJOA-UHFFFAOYSA-N |

Molecular and Crystal Structure

The substitution of all aromatic protons with bromine atoms dramatically influences the molecule's geometry and intermolecular interactions.

Caption: 2D structure of 2,3,5,6-Tetrabromohydroquinone.

Expertise & Experience: From a solid-state perspective, TBHQ is known to crystallize in the monoclinic space group P21/n. The presence of four large bromine atoms introduces significant steric hindrance and alters the electronic nature of the aromatic ring. This steric crowding forces the C-Br bonds and C-O bonds into a planar conformation with the ring. This defined geometry is critical for its application as a building block in polymers and dendrimers, where predictable spatial arrangement is key[3].

Part 2: Core Physicochemical Properties

The physical properties of TBHQ dictate its behavior in both laboratory and industrial settings, influencing everything from solvent selection to purification strategy.

Summary of Physical Constants

The following table summarizes key quantitative data. It is important to note that minor discrepancies in reported values exist in the literature, which can often be attributed to differences in analytical methodology or sample purity. For this reason, using a high-purity standard (>97%) is essential for generating reliable internal data[4][5].

| Property | Value | Significance & Context |

| Melting Point | 252-255 °C[2][5] (some sources report ~244 °C[6][7]) | A sharp, high melting point is a strong indicator of purity. This parameter is critical for quality control and defines the upper temperature limit for processing in solid-state applications. |

| Boiling Point | 304.4 ± 37.0 °C (Predicted)[2][6] | This high predicted boiling point reflects strong intermolecular forces (hydrogen bonding, van der Waals). It suggests that purification by distillation requires high vacuum to prevent thermal decomposition. |

| Density | ~2.8 - 3.0 g/cm³[2][6] | The high density is a direct consequence of the four heavy bromine atoms per molecule. This value is essential for process engineering calculations, such as reactor volume and mass transfer estimations. |

| pKa | 6.96 ± 0.50 (Predicted)[2] | The hydroxyl protons are acidic. This pKa value is lower (more acidic) than that of hydroquinone (~10)[8] due to the strong electron-withdrawing inductive effect of the bromine atoms. This property is crucial for designing reactions in basic media or developing pH-driven extraction protocols. |

| LogP (XLogP3) | 5.80[6] | The high octanol-water partition coefficient indicates that TBHQ is highly lipophilic and has very poor solubility in water. This dictates the use of organic solvents for synthesis and purification. |

| Polar Surface Area | 40.46 Ų[6] | This value, corresponding to the two hydroxyl groups, is relatively small compared to the molecule's overall size, further confirming its nonpolar character. |

Part 3: Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of this compound.

UV-Visible Spectroscopy

Causality Behind Experimental Choices: UV-Vis spectroscopy is a highly sensitive method for quantifying compounds with chromophores, such as the aromatic ring in TBHQ[9]. The π → π* electronic transitions within the benzene ring are responsible for its strong absorbance in the UV region. While the exact λmax for TBHQ is not consistently reported, we can infer its behavior. The parent compound, hydroquinone, has absorption maxima around 194 nm and 222 nm[10]. The four bromine substituents act as auxochromes, which are expected to cause a bathochromic (red) shift to longer wavelengths due to their electron-donating resonance effects and alteration of the molecular orbitals.

Self-Validating Protocol for UV-Vis Analysis: The following protocol is designed to generate a reliable absorption spectrum and is based on best practices for UV-Vis analysis of halogenated aromatic compounds[9].

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 400 nm down to 190 nm.

-

Materials:

-

This compound, analytical standard (>98% purity).

-

Solvent: Spectroscopic grade acetonitrile is the solvent of choice. Its UV cutoff is approximately 190 nm, ensuring it remains transparent across the expected absorption region of TBHQ[9].

-

Quartz cuvettes with a 1 cm path length.

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh ~10 mg of TBHQ and dissolve it in 100 mL of acetonitrile in a volumetric flask. This creates a concentrated stock solution. (Causality: A stock solution allows for precise serial dilutions).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to achieve concentrations in the range of 1-10 µg/mL. (Causality: This concentration range typically yields absorbance values between 0.1 and 1.0, the optimal range for accuracy and linearity according to Beer's Law).

-

Instrument Blanking: Fill both the sample and reference cuvettes with spectroscopic grade acetonitrile. Place them in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 400-200 nm). (Causality: This step digitally subtracts any absorbance from the solvent and cuvettes, ensuring the final spectrum is solely due to the analyte).

-

Sample Measurement: Replace the blank in the sample beam with the cuvette containing the most dilute TBHQ working solution. Scan the wavelength range and record the spectrum. Repeat for all dilutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the absorbance values at λmax from the serial dilutions to construct a calibration curve and determine the molar absorptivity (ε).

-

Sources

- 1. 2,3,5,6-Tetrabromo-1,4-benzenediol | C6H2Br4O2 | CID 75840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2641-89-6 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound , >97.0%(GC) , 2641-89-6 - CookeChem [cookechem.com]

- 6. echemi.com [echemi.com]

- 7. store.p212121.com [store.p212121.com]

- 8. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. UV-Vis Spectrum of Hydroquinone | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Tetrabromohydroquinone (CAS 2641-89-6) for Advanced Research and Development

Introduction: Unveiling the Potential of a Highly Functionalized Aromatic Core

Tetrabromohydroquinone (TBHQ), with its symmetrically substituted benzene ring, presents a unique and powerful scaffold for innovation in chemical synthesis, materials science, and drug discovery. The presence of four bromine atoms and two hydroxyl groups on the hydroquinone core imparts a distinct set of properties, including high reactivity, potential for dense functionalization, and inherent flame-retardant characteristics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications. We will delve into the causality behind its chemical behavior and provide practical, field-proven methodologies for its use.

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical environments and inform the design of synthetic routes and formulation strategies.

Key Identifiers and Structural Information

| Property | Value | Source(s) |

| CAS Number | 2641-89-6 | [1][2][3] |

| IUPAC Name | 2,3,5,6-Tetrabromobenzene-1,4-diol | [4][5] |

| Synonyms | This compound, Tetrabromoquinol, 1,4-Dihydroxytetrabromobenzene | [5][6][7] |

| Molecular Formula | C₆H₂Br₄O₂ | [1][4] |

| Molecular Weight | 425.69 g/mol | [3][5] |

| InChI Key | DTFQULSULHRJOA-UHFFFAOYSA-N | [3][4] |

| SMILES | Oc1c(Br)c(Br)c(O)c(Br)c1Br | [3][4] |

Molecular Structure Diagram:

Caption: Molecular structure of 2,3,5,6-Tetrabromohydroquinone.

Physicochemical Data

| Property | Value | Remarks | Source(s) |

| Appearance | White to grey or off-white to light brown solid/powder | Varies with purity. | [1][7][8] |

| Melting Point | 244-255 °C | A relatively high melting point, indicative of a stable crystal lattice. | [1][3][9] |

| Solubility | Insoluble in water | The nonpolar character imparted by the four bromine atoms dominates. | [1][10] |

| Stability | Stable under recommended temperatures and pressures | Avoid dust generation. | [1] |

| Incompatible Materials | Strong oxidizing agents | The hydroquinone moiety is susceptible to oxidation. | [1] |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide | Produced upon combustion. | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through the direct bromination of hydroquinone. A key challenge in this process is preventing the oxidation of the hydroquinone starting material and intermediates to the corresponding quinones (bromanil). The choice of solvent system is critical to maintaining a homogeneous reaction mixture and favoring the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method and is designed to provide a high yield of substantially pure product.[2][10]

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Materials and Equipment:

-

Hydroquinone

-

Liquid Bromine

-

Chloroform

-

Methanol

-

One-liter reaction flask with dropping funnel, stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Preparation of the Reaction Mixture: In the one-liter reaction flask, prepare a solution of 27.5 g of hydroquinone in a mixed solvent consisting of 300 ml of chloroform and 68 ml of methanol.[2]

-

Addition of Bromine: With continuous stirring, add 160 g of liquid bromine dropwise to the hydroquinone solution over a period of approximately 1.5 hours. Maintain the reaction temperature between 25-40 °C during the addition.[2]

-

Reaction at Reflux: After the complete addition of bromine, heat the reaction mixture to reflux temperature and maintain for one hour. The progress of the reaction can be monitored by the lightening of the color of the reaction mixture.[2]

-

Isolation of the Product: Cool the reaction mixture to room temperature. The crystalline product will precipitate out of the solution.[2]

-

Filtration and Drying: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities. Dry the product to obtain substantially pure this compound.[2]

Rationale for Experimental Choices:

-

Mixed Solvent System: The use of a chloroform/methanol solvent system is crucial. This mixture is capable of keeping the mono-, di-, and tri-brominated hydroquinone intermediates in solution, allowing the bromination to proceed to the fully substituted product. In other solvents, these intermediates may precipitate, halting the reaction.[10]

-

Temperature Control: The initial dropwise addition of bromine at a controlled temperature prevents a runaway reaction and minimizes the formation of byproducts. The subsequent refluxing ensures the reaction goes to completion.[2]

Purification by Recrystallization

For applications requiring very high purity, recrystallization is a necessary subsequent step. The choice of solvent is critical and should be determined empirically.

General Protocol for Recrystallization:

-

Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at both room temperature and their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Potential solvent systems to screen include ethanol/water mixtures or toluene.[11][12]

-

Dissolution: In a suitable flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the ice-cold recrystallization solvent.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Spectral Analysis: Confirming Identity and Purity

Spectroscopic techniques are indispensable for the unambiguous identification and purity assessment of this compound. While a comprehensive set of publicly available, interpreted spectra for this specific compound is limited, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

Due to the symmetrical nature of the molecule, the two protons on the hydroxyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, broad singlet. The chemical shift of this peak will be dependent on the solvent and concentration, but it is typically observed in the downfield region for phenolic protons. In a solvent like DMSO-d₆, this peak would likely appear between δ 9.0 and 10.0 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. Due to the molecule's symmetry, only two distinct carbon signals are expected:

-

C-O carbons: These carbons are attached to the electron-withdrawing oxygen atoms and will be deshielded, appearing further downfield.

-

C-Br carbons: These carbons are bonded to the bromine atoms and will also be deshielded, but likely to a lesser extent than the C-O carbons.

Based on data for similar brominated and hydroxylated aromatic compounds, the C-O carbons can be predicted to resonate in the region of δ 140-150 ppm, while the C-Br carbons would likely appear in the range of δ 100-115 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups.

-

C-O Stretch: A strong absorption band in the range of 1200-1300 cm⁻¹ will be present, corresponding to the stretching vibration of the C-O bond.

-

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Br Stretch: The C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of four bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This will result in a cluster of peaks for the molecular ion (M⁺) around m/z 426, with a distinctive intensity distribution. Fragmentation may involve the loss of bromine atoms and/or hydroxyl groups.

Reactivity and Applications: A Versatile Building Block

The chemical reactivity of this compound is dominated by its two functional moieties: the hydroxyl groups and the bromine atoms. This dual functionality makes it a versatile building block in organic synthesis.

Reactions of the Hydroxyl Groups

The phenolic hydroxyl groups can undergo a variety of reactions, including:

-

Etherification: Reaction with alkyl halides in the presence of a base will yield the corresponding di-ethers. This is a common strategy for incorporating the tetrabrominated core into larger molecular architectures.

-

Esterification: Reaction with acyl chlorides or anhydrides will produce the di-esters.

Reactions Involving the Bromine Atoms

The bromine atoms on the aromatic ring can participate in a range of cross-coupling reactions, such as:

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex polyaromatic systems.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides a route to arylethynyl derivatives.

These cross-coupling reactions open up avenues for the synthesis of novel materials with tailored electronic and optical properties.

Potential Applications

The unique structure of this compound lends itself to several potential applications:

-

Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of specialty polymers. The high bromine content can impart flame-retardant properties to the resulting materials.[2]

-

Dendrimer Synthesis: this compound has been used in the synthesis of thermoresponsive branched oligoethylene glycol dendrimers, which have potential applications in drug delivery and other biomedical fields.[13]

-

Precursor for Biologically Active Molecules: The hydroquinone and quinone scaffolds are found in many biologically active natural products and synthetic drugs. This compound serves as a highly functionalized starting material for the synthesis of novel derivatives with potential therapeutic applications, including as anticancer agents.[2][14]

Safety and Toxicology: Handling with Care

This compound is classified as an irritant and requires careful handling to avoid exposure.

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Toxicological Insights

While specific toxicological data for this compound is limited, studies on related brominated hydroquinones and quinones provide some insights. Brominated quinone analogs have been shown to exhibit cytotoxic activity against various cancer cell lines, suggesting that these compounds can interfere with cellular processes.[2][14] The mechanism of toxicity may involve the induction of oxidative stress and cell cycle arrest.[2] However, it is important to note that the toxicological profile of this compound itself has not been extensively studied, and further research is needed to fully understand its potential health effects. Studies on hydroquinone have shown potential for nephrotoxicity and central nervous system effects at high doses.[15]

Conclusion: A Molecule of Significant Promise

This compound, with its densely functionalized aromatic core, represents a molecule of significant promise for a wide range of applications in both materials science and drug discovery. Its synthesis is achievable through a straightforward, albeit carefully controlled, process. The presence of both reactive hydroxyl groups and versatile bromine atoms makes it an ideal building block for the construction of complex molecular architectures. While its toxicological profile requires further investigation, its potential as a precursor for flame-retardant polymers, novel dendrimers, and biologically active compounds makes it a compelling target for further research and development. This guide has provided a comprehensive overview of the current knowledge on this compound, with the aim of empowering researchers to unlock its full potential.

References

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. nbinno.com [nbinno.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. 2,3,5,6-Tetrabromo-1,4-benzenediol | C6H2Br4O2 | CID 75840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. US3143576A - Process for making this compound - Google Patents [patents.google.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

- 15. Toxicity and carcinogenicity of hydroquinone in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetrabromohydroquinone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tetrabromohydroquinone and the Imperative of Solubility

This compound (2,3,5,6-tetrabromo-1,4-benzenediol), with the chemical formula C₆H₂Br₄O₂, is a crystalline solid characterized by a high molecular weight (425.69 g/mol ) and a high melting point of approximately 244-255 °C[2]. The molecule consists of a hydroquinone ring system heavily substituted with four bromine atoms. These structural features, particularly the presence of both hydrogen-bond-donating hydroxyl groups and large, electron-withdrawing bromine atoms, create a complex interplay of intermolecular forces that dictate its solubility.

A thorough understanding of TBHQ's solubility is paramount for its practical application. In synthetic chemistry, the choice of solvent is critical for achieving optimal reaction yields and purity. For instance, in the synthesis of TBHQ itself, it is known to precipitate from mixed solvent systems like chloroform/methanol, indicating its limited solubility in such mixtures[3]. In the development of novel materials and drug candidates, solubility data is essential for formulation, controlling crystallization, and ensuring bioavailability.

Theoretical Framework of Solubility

The solubility of a crystalline organic compound like this compound in an organic solvent is governed by a thermodynamic equilibrium. The process can be conceptualized as a two-step phenomenon: the energy required to break the solute-solute and solvent-solvent interactions, followed by the energy released upon the formation of solute-solvent interactions.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" provides a fundamental, albeit qualitative, framework for predicting solubility[4]. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for TBHQ are:

-

Hydrogen Bonding: The two hydroxyl groups on the hydroquinone ring are potent hydrogen bond donors. Solvents that are also capable of hydrogen bonding (both donors and acceptors), such as alcohols, are expected to be effective at solvating TBHQ.

-

Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds introduce polar character to the molecule. Polar aprotic solvents, such as acetone and ethyl acetate, can engage in dipole-dipole interactions with TBHQ.

-

Van der Waals Forces (London Dispersion Forces): The large, polarizable bromine atoms and the aromatic ring contribute significantly to London dispersion forces. These forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

The Influence of Crystal Lattice Energy

For a crystalline solid to dissolve, the energy of the solute-solvent interactions must be sufficient to overcome the crystal lattice energy – the energy that holds the molecules together in the solid state. TBHQ's high melting point suggests a stable crystal lattice with strong intermolecular interactions. Therefore, a significant amount of energy is required to break apart this lattice, and only solvents that can form strong interactions with TBHQ are likely to be effective.

Physicochemical Properties of this compound and Common Organic Solvents

A comparative analysis of the physicochemical properties of TBHQ and a range of organic solvents is crucial for predicting solubility trends.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₄O₂ | [2] |

| Molecular Weight | 425.69 g/mol | [2] |

| Melting Point | 244-255 °C | [2] |

| XLogP3 | 5.80 | [2] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

The high XLogP3 value indicates a significant lipophilic character, largely due to the four bromine atoms. However, the presence of two hydroxyl groups imparts some polar, hydrophilic character. This amphiphilic nature suggests that TBHQ will exhibit complex solubility behavior.

Table 2: Properties of Common Organic Solvents

| Solvent | Formula | Dielectric Constant (20°C) | Polarity Index | Hydrogen Bonding |

| Polar Protic | ||||

| Methanol | CH₃OH | 32.7 | 5.1 | Donor & Acceptor |

| Ethanol | C₂H₅OH | 24.5 | 4.3 | Donor & Acceptor |

| Polar Aprotic | ||||

| Acetone | C₃H₆O | 20.7 | 5.1 | Acceptor |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 | Acceptor |

| Dichloromethane | CH₂Cl₂ | 9.08 | 3.1 | Weak Acceptor |

| Chloroform | CHCl₃ | 4.81 | 4.1 | Weak Donor |

| Nonpolar | ||||

| Toluene | C₇H₈ | 2.38 | 2.4 | None |

| Hexane | C₆H₁₄ | 1.88 | 0.1 | None |

Quantitative Solubility Data: An Area for Future Research

As of the writing of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents has not been identified. This represents a significant data gap in the scientific literature. However, based on the principles outlined above and data from structurally analogous compounds, we can infer expected solubility trends.

Table 3: Expected and Comparative Solubility of this compound and Related Compounds

| Solvent | Expected Solubility of TBHQ | Rationale | Comparative Solubility Data |

| Polar Protic | |||

| Methanol | Moderate to High | Strong hydrogen bonding potential. | Pentabromophenol is soluble in ethanol[5]. Tetrabromobisphenol A is soluble in methanol[6]. |

| Ethanol | Moderate | Strong hydrogen bonding potential. | 4-Bromophenol is soluble in ethanol[4]. |

| Polar Aprotic | |||

| Acetone | Moderate | Good dipole-dipole interactions and hydrogen bond acceptor. | Tetrabromobisphenol A is soluble in acetone[3]. |

| Ethyl Acetate | Low to Moderate | Moderate polarity and hydrogen bond acceptor. | 4-Bromophenol is soluble in ethyl acetate. |

| Dichloromethane | Low | Moderate polarity, but weaker interactions. | 4-Bromophenol is soluble in chloroform[4]. |

| Chloroform | Low | Lower polarity and weak hydrogen bond donor. | TBHQ precipitates from chloroform/methanol mixtures[3]. |

| Nonpolar | |||

| Toluene | Very Low | Mismatch in polarity. | Pentabromophenol is soluble in toluene[5]. |

| Hexane | Insoluble | Significant mismatch in polarity. |

It is crucial to emphasize that these are predictions. Experimental determination is necessary to establish definitive quantitative solubility values.

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a crystalline solid. This protocol provides a detailed, step-by-step methodology for its implementation.

Materials and Equipment:

-

This compound (crystalline solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical column suitable for the analysis of halogenated phenols (e.g., C18)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System:

-

Mass Balance: The amount of undissolved solid should be visually confirmed at the end of the experiment.

-

Time to Equilibrium: As mentioned, kinetic studies should be performed to confirm that the measured solubility does not change with further incubation time.

-

Reproducibility: All experiments should be performed in triplicate to ensure the precision of the results.

Visualizing the Solubility Process

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. Transformation of tetrabromobisphenol A in the presence of different solvents and metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pentabromophenol | C6Br5OH | CID 11852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrabromobisphenol A (TBBPA)_Hxo Chemical [hxochem.com]

The Architecture of a Halogenated Phenol: A Technical Guide to the Crystal Structure of Tetrabromohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula

In the realm of materials science and pharmaceutical development, the simple representation of a molecule's chemical formula, C₆H₂Br₄O₂, belies the intricate three-dimensional architecture that dictates its physical and chemical behavior. Tetrabromohydroquinone, a fully brominated derivative of hydroquinone, serves as a compelling case study in the profound influence of heavy atom substitution on crystal packing and intermolecular forces. This guide, intended for the discerning researcher, moves beyond a superficial description to provide a deep, mechanistic understanding of its solid-state structure. We will explore not just the "what" of its crystal lattice but the "why" behind its formation, offering insights born from a synthesis of established crystallographic principles and contemporary analytical techniques. This document is structured to be a self-validating resource, grounding its assertions in verifiable data and established methodologies, thereby empowering researchers to leverage this understanding in their own pursuits, be it in the design of novel crystalline materials or the development of halogenated pharmacophores.

Genesis of a Crystal: Synthesis and Crystallization of this compound

The journey to understanding a crystal structure begins with its formation. The synthesis of this compound is a direct yet elegant process of electrophilic aromatic substitution, where the electron-rich hydroquinone ring readily reacts with bromine.

Synthetic Protocol: A Self-Validating Approach

A reliable method for the synthesis of this compound involves the direct bromination of hydroquinone in a mixed solvent system. This approach is designed to maximize yield and purity by controlling the reaction kinetics and solubility of intermediates.

Materials:

-

Hydroquinone

-

Liquid Bromine

-

Chloroform

-

Methanol

-

Standard laboratory glassware (three-neck flask, dropping funnel, reflux condenser, stirrer)

Step-by-Step Methodology:

-

Dissolution: Prepare a solution of hydroquinone in a mixed solvent of chloroform and methanol. A volumetric ratio of approximately 3:1 to 5:1 chloroform to methanol is effective. The chloroform acts as the primary solvent, while the methanol aids in dissolving the hydroquinone and the brominated intermediates.

-

Controlled Bromination: Cool the solution and slowly add liquid bromine dropwise with constant stirring. Maintaining a temperature between 25-40°C is crucial to control the exothermic reaction and prevent the formation of oxidation byproducts like bromanil.

-

Reaction Completion: After the addition of bromine is complete, heat the reaction mixture to reflux for approximately one hour to ensure the full tetrasubstitution of the hydroquinone ring.

-

Crystallization and Isolation: Upon cooling the reaction mixture to room temperature, the this compound product will precipitate as a crystalline solid. This in-situ crystallization is a key feature of this protocol, leading to a product of high initial purity.

-

Purification: The precipitated crystals are collected by filtration, washed with a cold solvent to remove any soluble impurities, and dried. The purity can be assessed by melting point determination (typically around 252-255 °C) and spectroscopic methods.

Causality in Experimental Design: The choice of a mixed solvent system is critical. Chloroform alone is a poor solvent for the more polar, partially brominated hydroquinones, which could lead to their precipitation and an incomplete reaction. The addition of methanol increases the polarity of the solvent, ensuring that the intermediates remain in solution until the desired tetrabrominated product is formed, which is less soluble and crystallizes out.

Cultivating Order: Growing Single Crystals for X-ray Diffraction

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. For this compound, slow evaporation is an effective method for obtaining crystals suitable for X-ray diffraction analysis.

Protocol for Single Crystal Growth:

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent system, such as a mixture of dichloromethane and methanol.

-

Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. This slow process encourages the growth of a few large, well-ordered crystals rather than many small, imperfect ones.

Unveiling the Lattice: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The following outlines the workflow for the crystal structure determination of this compound.

Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Structure Refinement

-

Data Collection: A suitable single crystal of this compound is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Data Processing: The collected diffraction data are integrated and scaled to obtain a set of unique reflections with their corresponding intensities.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods. The heavy bromine atoms in this compound scatter X-rays strongly, which facilitates the solution of the phase problem.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a Crystallographic Information File (CIF).

The Crystalline Architecture of this compound

The crystal structure of this compound has been determined and is characterized by a well-defined arrangement of molecules held together by a network of intermolecular interactions.

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₆H₂Br₄O₂ |

| Molecular Weight | 425.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 4.86 Å, b = 10.12 Å, c = 11.16 Å, β = 96.5° |

| Volume | 545.9 ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 2.59 g/cm³ |

| CCDC Deposition Number | 138567 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 138567.

Molecular Geometry

Within the crystal, the this compound molecule is largely planar, with the four bromine atoms and two hydroxyl groups lying in the plane of the benzene ring. The key intramolecular bond lengths and angles are consistent with those expected for a substituted aromatic system.

Intermolecular Interactions: The Role of Halogen and Hydrogen Bonding

The packing of this compound molecules in the crystal lattice is governed by a combination of hydrogen bonds and halogen bonds.

Caption: Key intermolecular interactions in the this compound crystal.

-

Hydrogen Bonding: The hydroxyl groups of adjacent this compound molecules form classic O-H···O hydrogen bonds. This interaction is a primary driver in the formation of chains or layers of molecules within the crystal.

-

Halogen Bonding: The bromine atoms, with their electropositive σ-holes, participate in Br···Br halogen bonds with bromine atoms on neighboring molecules. These interactions, though weaker than hydrogen bonds, are highly directional and play a crucial role in the three-dimensional packing of the molecules. The interplay between the strong, directional hydrogen bonds and the weaker, but significant, halogen bonds dictates the overall crystal packing and contributes to the high melting point and density of the material.

Advanced Analysis: Hirshfeld Surfaces

To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This technique partitions the crystal space into regions associated with each molecule and maps the distances to the nearest atoms outside the surface.

-

d_norm Surface: A normalized contact distance (d_norm) surface for this compound would reveal distinct red spots, indicating close intermolecular contacts. These spots would correspond to the O-H···O hydrogen bonds and the Br···Br halogen bonds, visually confirming their importance in the crystal packing.

-

Fingerprint Plots: A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, the plot would show characteristic spikes corresponding to the Br···Br, O···H, and H···H contacts, allowing for a statistical analysis of their relative contributions to the overall crystal packing.

Conclusion: From Structure to Application

The detailed crystal structure analysis of this compound provides a foundational understanding of its solid-state properties. The dominance of strong hydrogen bonding and directional halogen bonding explains its high melting point and thermal stability. For drug development professionals, understanding the role of bromine in directing crystal packing through halogen bonding offers valuable insights for the design of crystalline forms of active pharmaceutical ingredients (APIs). The principles elucidated in this guide can be applied to predict and control the solid-state properties of other halogenated organic molecules, making the crystal structure of this compound a valuable model system for researchers in materials science and medicinal chemistry.

References

- Kovacic, J. E. Process for making this compound. U.S.

- Cambridge Crystallographic Data Centre.

- PubChem. 2,3,5,6-Tetrabromo-1,4-benzenediol. [Link]

- Desiraju, G. R. Crystal engineering: the design of organic solids. Materials Today, 2007, 10(4), 20-29. [Link]

- Spackman, M. A.; Jayatilaka, D. Hirshfeld surface analysis. CrystEngComm, 2009, 11(1), 19-32. [Link]

An In-Depth Technical Guide to Tetrabromohydroquinone: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetrabromohydroquinone, a significant halogenated organic compound. Eschewing a rigid template, this document is structured to deliver a deep, contextual understanding of its scientific journey, from its initial discovery in the late 19th century to modern synthetic protocols and detailed characterization. The content herein is grounded in established scientific literature and validated experimental procedures, ensuring accuracy and trustworthiness for the discerning scientific audience.

Introduction: The Significance of this compound

This compound (2,3,5,6-tetrabromobenzene-1,4-diol) is a fully brominated derivative of hydroquinone. Its chemical structure, characterized by a benzene ring symmetrically substituted with four bromine atoms and two hydroxyl groups, imparts unique properties that make it a valuable intermediate in various chemical syntheses. Primarily, it serves as a crucial building block in the production of specialty chemicals, where the introduction of bromine atoms confers desirable functionalities such as flame retardancy and enhanced chemical resistance.[1] The high purity of this compound is essential for its seamless integration into complex manufacturing processes, ensuring the consistent performance of the final products.

A Journey Through Time: The Discovery and History of this compound

The first documented synthesis of this compound dates back to 1881, credited to C. Sarauw. In his seminal work published in Justus Liebigs Annalen der Chemie, Sarauw described the reaction of bromine with hydroquinone in a solution of glacial acetic acid. This pioneering research laid the foundation for the understanding of the bromination of hydroquinones and provided the first glimpse into the chemistry of this highly halogenated compound.

Historically, the synthesis of this compound has evolved from multi-step processes to more efficient single-stage methods. Early procedures often involved the reaction of hydrogen bromide with tetrabromo-p-benzoquinone, also known as bromanil. Another historical method involved a sequential cycle of bromination and oxidation of p-benzoquinone to incrementally introduce bromine atoms onto the aromatic ring. These multi-step approaches were often inefficient, with poor utilization of the expensive bromine reactant.

The quest for a more direct and economical synthesis led to the development of single-stage bromination processes. A significant advancement in this area involves the direct bromination of hydroquinone in a mixed solvent system, which overcomes the challenges of insolubility of partially brominated intermediates and the formation of unwanted byproducts like bromanil.

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has undergone significant refinement since its discovery. This section details both the historical approach and a modern, optimized protocol, providing insight into the evolution of synthetic organic chemistry.

Historical Synthesis: The Sarauw Method (1881)

Sarauw's original synthesis involved the direct bromination of hydroquinone in a suitable solvent. While the exact, detailed protocol from the 1881 publication requires direct consultation of the historical text, the fundamental approach consisted of treating a solution of hydroquinone with an excess of bromine. The choice of solvent was critical to manage the reaction and the solubility of the intermediates and the final product.

Modern Synthesis: Single-Stage Bromination of Hydroquinone

A contemporary and efficient method for the preparation of this compound involves the direct bromination of hydroquinone in a mixed solvent system, typically a chlorinated hydrocarbon and an alcohol. This approach provides good yields of high-purity product.

This protocol is designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the final product.

Materials:

-

Hydroquinone

-

Bromine

-

Chloroform

-

Methanol

-

Round-bottom flask equipped with a dropping funnel, magnetic stirrer, reflux condenser, and a thermometer

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve hydroquinone (1.0 equivalent) in a mixed solvent of chloroform and methanol (e.g., a 3.5:1 to 4:1 volume ratio). The typical concentration is in the range of 1.2 to 2 liters of solvent per mole of hydroquinone.

-

Bromine Addition: While stirring the solution at room temperature (25-30 °C), slowly add liquid bromine (4.0 equivalents) dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature within a safe range.

-

Reaction Progression: After the addition of bromine is complete, heat the reaction mixture to reflux temperature. Continue heating until the characteristic red-brown color of bromine fades, indicating the consumption of the reactant.

-

Product Isolation: Allow the reaction mixture to cool to room temperature. The crystalline product, this compound, will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven to remove any residual solvent.

Causality Behind Experimental Choices:

-

Mixed Solvent System: The use of a chloroform-methanol mixture is crucial. Chloroform acts as the primary solvent for hydroquinone, while methanol helps to solvate the brominated intermediates, preventing their precipitation and allowing the reaction to proceed to completion.

-

Stoichiometry of Bromine: A stoichiometric amount of bromine (four equivalents) is used to ensure the complete bromination of the hydroquinone ring.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the electrophilic aromatic substitution to go to completion, forming the tetrabrominated product.

-

Cooling and Filtration: Cooling the reaction mixture decreases the solubility of this compound, maximizing the yield of the precipitated product.

Diagram of the Synthesis Workflow

Caption: A workflow diagram illustrating the modern single-stage synthesis of this compound.

Characterization of this compound: A Spectroscopic and Physical Profile

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic techniques.

Physical Properties

| Property | Value | Source |

| CAS Number | 2641-89-6 | |

| Molecular Formula | C₆H₂Br₄O₂ | |

| Molecular Weight | 425.69 g/mol | |

| Appearance | Solid | |

| Melting Point | 252-255 °C |

Spectroscopic Data

The following are representative spectral data for this compound.

-

¹H NMR Spectroscopy: Due to the symmetrical structure of this compound, the two hydroxyl protons are chemically equivalent. In a non-exchanging solvent, they would theoretically produce a single resonance. The exact chemical shift is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The symmetry of the molecule results in only two signals in the ¹³C NMR spectrum: one for the four bromine-substituted carbons and another for the two hydroxyl-substituted carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bonds.

-

Diagram of this compound Structure

Caption: The chemical structure of 2,3,5,6-Tetrabromohydroquinone.

Applications in Research and Development

This compound's primary utility lies in its role as a reactive intermediate. Its applications in research and drug development are continually expanding and include:

-

Flame Retardants: As a brominated aromatic compound, it is a precursor for the synthesis of various flame-retardant materials.

-

Specialty Polymers: It can be incorporated into polymer backbones to enhance their thermal stability and chemical resistance.

-

Pharmaceutical and Agrochemical Synthesis: The highly functionalized aromatic ring of this compound serves as a scaffold for the synthesis of complex organic molecules with potential biological activity.

Conclusion

This compound, since its discovery by Sarauw in 1881, has transitioned from a laboratory curiosity to a valuable component in the specialty chemicals industry. The evolution of its synthesis from laborious multi-step procedures to efficient single-stage brominations exemplifies the progress in synthetic organic chemistry. Its well-defined physical and spectroscopic properties, coupled with its versatile reactivity, ensure its continued importance in both academic research and industrial applications. This guide has provided a thorough, scientifically grounded overview to aid researchers and professionals in understanding and utilizing this important chemical compound.

References

- Sarauw, C. (1881). Ueber die Einwirkung von Brom auf Hydrochinon. Justus Liebigs Annalen der Chemie, 209(1), 105-133.

- Kovacic, J. E. (1964). Process for making this compound. U.S. Patent No. 3,143,576. Washington, DC: U.S.

- This compound (CAS 2641-89-6): A Vital Component for Specialty Chemical Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from a relevant chemical supplier website. (A specific, stable URL from the initial search is not available, but this information is commonly found on chemical supplier websites like the one cited in the search results).

- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 10, 2026, from [Link] (The specific entry for this compound can be accessed by searching for its CAS number or name on this site).

Sources

An In-Depth Technical Guide to Tetrabromohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromohydroquinone (TBHQ), a fully substituted brominated aromatic diol, is a significant compound in synthetic chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly as a versatile synthesis intermediate. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety protocols. This document serves as a technical resource for professionals requiring a deep, practical understanding of this valuable chemical building block.

Introduction

This compound, systematically named 2,3,5,6-tetrabromobenzene-1,4-diol, is a halogenated derivative of hydroquinone.[1] Its structure, featuring a benzene ring symmetrically substituted with four bromine atoms and two hydroxyl groups, imparts unique chemical properties that make it a valuable precursor in various fields. Historically, direct bromination of hydroquinone often led to complex mixtures or the oxidized product, bromanil.[2] However, refined single-stage bromination processes have made high-purity TBHQ readily accessible for research and industrial applications.[2]

This compound is a cornerstone for many specialized chemical formulations, primarily serving as a high-purity intermediate.[3] Its utility is particularly pronounced in the development of advanced materials where halogenation is required to impart specific functionalities, such as flame retardancy, thermal stability, or increased chemical resistance.[3] Furthermore, its rigid, electron-rich core has been exploited in the synthesis of novel organic materials and, more recently, in the creation of complex macromolecules for biomedical applications.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application and handling. The high molecular weight and extensive halogenation result in a high-melting, crystalline solid. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₄O₂ | [1][4][5][6] |

| Molecular Weight | 425.69 g/mol | [1][5][7][8] |

| CAS Number | 2641-89-6 | [1][3][4][7][9] |

| IUPAC Name | 2,3,5,6-tetrabromobenzene-1,4-diol | [1] |

| Synonyms | Tetrabromoquinol, 2,3,5,6-Tetrabromohydroquinone | [1][8] |

| Appearance | Crystalline Solid | [2] |

| Melting Point | 252-255 °C (lit.) | [5][7][8] |

| Boiling Point | 304.4 ± 37.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 2.8 ± 0.1 g/cm³ | [4] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the direct bromination of hydroquinone in a mixed solvent system. This method prevents the formation of the over-oxidized byproduct, bromanil, and allows for high yields of the desired product.[2]

Causality in Protocol Design:

-

Solvent Choice: A mixture of a non-polar solvent (chloroform) and a polar protic solvent (methanol) is critical. The chloroform helps to dissolve the starting hydroquinone and the bromine, while the methanol facilitates the reaction and helps to keep the byproduct bromanil in solution during filtration, enhancing the purity of the precipitated product.[2]

-

Temperature Control: The initial addition of bromine is performed at room temperature to control the exothermic reaction. The subsequent heating to reflux ensures the reaction goes to completion, driving the full substitution of all four aromatic protons.[2]

-

Filtration Method: Filtering the reaction mixture while hot is a key purification step. This compound is less soluble in the hot solvent mixture than the potential bromanil byproduct, causing it to precipitate out as a pure solid upon formation, while impurities remain in the filtrate.[2]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the process described by Joseph E. Kovacic (U.S. Patent 3,143,576).[2]

Materials:

-

Hydroquinone (0.2 g. mole)

-

Bromine (0.8 g. mole)

-

Chloroform (240 ml)

-

Methanol (68 ml)

-

Reactor flask with reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

In the reactor flask, dissolve 0.2 g. mole of hydroquinone in a mixture of 240 ml of chloroform and 68 ml of methanol.

-

Stir the solution at room temperature (25-30 °C).

-

Slowly add 0.8 g. mole of bromine to the solution from the dropping funnel over approximately 25-30 minutes.

-

After the addition is complete, heat the reaction mixture to its reflux temperature.

-

Maintain the reflux, with continuous stirring, until the deep red-brown color of the bromine lightens significantly, indicating its consumption.

-

Filter the hot reaction mixture using suction filtration to collect the precipitated crystalline product.

-

Wash the collected solid with a small amount of cold chloroform to remove any residual soluble impurities.

-

Dry the product under vacuum. The resulting solid is substantially pure this compound. An expected yield is approximately 81%.[2]

Caption: Synthesis workflow for this compound from Hydroquinone.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a critical building block and intermediate in the synthesis of more complex molecules and materials.[3]

-

Intermediate for Specialty Chemicals: Its primary role is as a high-purity synthesis intermediate.[3] The four bromine atoms can serve as leaving groups or be involved in coupling reactions, while the two hydroxyl groups can be functionalized, making it a highly versatile precursor for a wide range of custom-synthesized compounds.[3]

-